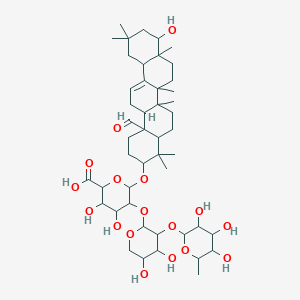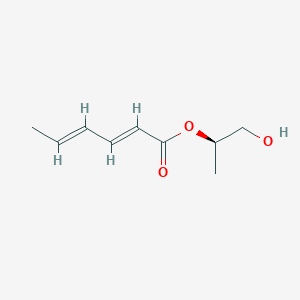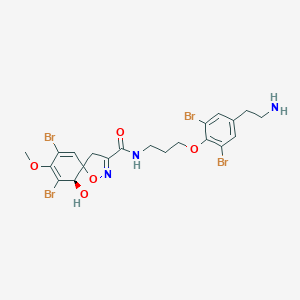
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as piracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by a Romanian chemist, Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing significant side effects. Piracetam is widely used in the scientific research community to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter systems and the enhancement of neuronal plasticity. Piracetam has been shown to increase the density of certain types of neurotransmitter receptors, such as the AMPA receptor, which is involved in synaptic plasticity and memory formation. It may also enhance the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
Piracetam has been found to have a variety of biochemical and physiological effects, including increasing glucose metabolism in the brain, enhancing mitochondrial function, and reducing oxidative stress. It has also been shown to have neuroprotective effects, protecting against damage from toxins and injuries.
実験室実験の利点と制限
One advantage of using 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its well-established safety profile. It has been used clinically for over 50 years and has a low incidence of side effects. Another advantage is its ability to enhance cognitive function, which may be useful in studying the effects of various drugs and interventions on cognitive performance. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments.
将来の方向性
There are many potential future directions for research on 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and other nootropic drugs. One area of interest is the development of new and more potent nootropics that can enhance cognitive function even further. Another area of interest is exploring the potential therapeutic applications of nootropics, such as in the treatment of cognitive disorders like Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and other nootropics, which may lead to the development of new drugs with even greater cognitive-enhancing effects.
合成法
The synthesis of 4-(2-Hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of 2-amino-3-hydroxybenzoic acid. The resulting product is then hydrolyzed to yield this compound. The chemical structure of this compound consists of a pyrrolidine ring attached to a carboxylic acid and a hydroxyphenyl group.
科学的研究の応用
Piracetam has been extensively studied for its nootropic properties, which include improving memory, learning, and cognitive function. It has been shown to enhance the synthesis and release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. Piracetam has also been found to increase cerebral blood flow and oxygen consumption, which may contribute to its cognitive-enhancing effects.
特性
CAS番号 |
132785-32-1 |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC名 |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-hydroxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-10-4-2-1-3-7(10)9-6-14-12(13(18)19)8(9)5-11(16)17/h1-4,8-9,12,14-15H,5-6H2,(H,16,17)(H,18,19)/t8-,9+,12-/m0/s1 |
InChIキー |
JSMYHXFFKXKZRN-SBMIAAHKSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
正規SMILES |
C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2O |
その他のCAS番号 |
132785-32-1 |
同義語 |
4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid HFPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
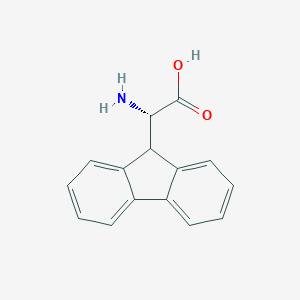

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
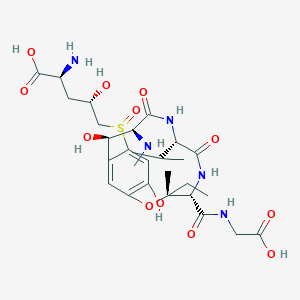
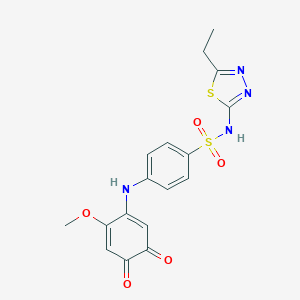
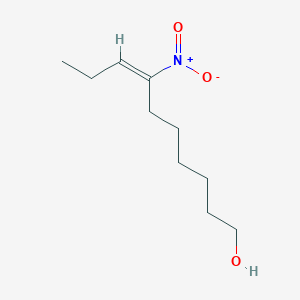
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
